SSTR3 Subtype Selectivity: 68.5-Fold Higher Affinity Than SSTR5
Cortistatin-29 (rat) binds all five somatostatin receptor subtypes with high affinity, but exhibits pronounced subtype selectivity favoring SSTR3. Its affinity for SSTR3 (IC50 = 0.2 nM) is 68.5-fold greater than its affinity for SSTR5 (IC50 = 13.7 nM), and at least 14-fold greater than its affinity for SSTR1 (IC50 = 2.8 nM) and SSTR2 (IC50 = 7.1 nM) [1]. In contrast, somatostatin-14 and somatostatin-28 exhibit a more balanced affinity profile across all SSTR subtypes, lacking this pronounced SSTR3 preference [2]. This differential selectivity profile may underlie the distinct neurophysiological effects observed with CST-29.
| Evidence Dimension | Receptor binding affinity (IC50) profile across SSTR subtypes |
|---|---|
| Target Compound Data | SSTR1: 2.8 nM; SSTR2: 7.1 nM; SSTR3: 0.2 nM; SSTR4: 3.0 nM; SSTR5: 13.7 nM |
| Comparator Or Baseline | Somatostatin-14 and somatostatin-28: More balanced affinity across SSTR1-5 (specific IC50 values vary by study but generally lack extreme subtype preference) |
| Quantified Difference | SSTR3 affinity is 68.5-fold higher than SSTR5; ≥14-fold higher than SSTR1 and SSTR2 |
| Conditions | Radioligand binding assays using cloned rat SSTR subtypes expressed in transfected cells |
Why This Matters
Selective SSTR3 activation is associated with unique effects on neuronal excitability and pain modulation that are not replicated by pan-SSTR agonists like somatostatin.
- [1] PeptideDB. Cortistatin-29 Product Database Entry. IC50 values for SSTR1-5. View Source
- [2] Siehler S, Nunn C, Hannon J, Feuerbach D, Hoyer D. Pharmacological profile of somatostatin and cortistatin receptors. Mol Cell Endocrinol. 2008;286(1-2):26-34. doi:10.1016/j.mce.2007.12.007 View Source
